N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, a methylpyrazole ring, and a sulfonamide group
Mechanism of Action
Benzothiophenes
are a class of organic compounds that are part of the heterocyclic compounds (compounds that contain a ring structure containing atoms of at least two different elements). They have been used in the synthesis of various biologically active compounds . Benzothiophenes have shown a variety of properties and applications, including use in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
The benzothiophene moiety in N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Molecular Mechanism
Benzothiophene derivatives have been reported to inhibit certain enzymes and modulate gene expression .
Metabolic Pathways
Benzothiophene derivatives have been reported to undergo various metabolic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism . The resulting intermediate undergoes further functionalization to introduce the hydroxyethyl group and the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety linked to a hydroxyethyl group and a pyrazole sulfonamide structure. Its molecular formula is C14H14N4O2S with a molecular weight of 302.35 g/mol. The synthesis typically involves multi-step reactions, including the formation of the benzo[b]thiophene core through methods such as the Gewald reaction or Paal-Knorr synthesis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The benzo[b]thiophene moiety may engage with hydrophobic pockets in proteins, while the pyrazole sulfonamide group can form hydrogen bonds with amino acid residues in target proteins. This interaction potentially modulates enzyme or receptor activity, leading to various therapeutic effects.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, it was evaluated against U937 cells using the CellTiter-Glo Luminescent assay, showing effective inhibition without significant cytotoxicity at tested concentrations .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties . In vitro studies indicated that derivatives of pyrazole sulfonamides can inhibit markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses. Some derivatives showed up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity . Research indicates that certain pyrazole derivatives exhibit significant inhibition against bacterial strains like E. coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-8-10(6-15-17)22(19,20)16-7-13(18)12-9-21-14-5-3-2-4-11(12)14/h2-6,8-9,13,16,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIROIOZXLVELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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